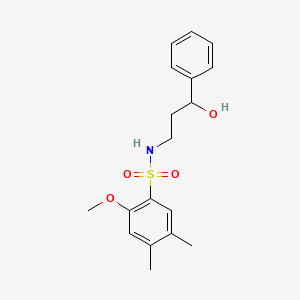

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-13-11-17(23-3)18(12-14(13)2)24(21,22)19-10-9-16(20)15-7-5-4-6-8-15/h4-8,11-12,16,19-20H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMENQFFEQYOCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Approaches

A predominant method involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-amino-3-phenylpropan-1-ol under basic conditions. In a representative protocol, N,N-diisopropylethylamine (22 g) facilitates the deprotonation of the amine intermediate, enabling efficient sulfonamide bond formation at 125–130°C. The reaction proceeds via a two-step mechanism:

- Sulfonylation : The sulfonyl chloride reacts with the primary amine of 3-amino-3-phenylpropan-1-ol, forming a sulfonamide intermediate.

- Workup and Purification : Methanol-mediated crystallization at 0–5°C isolates the product with 90.83% yield and 99.0% HPLC purity.

Key Reaction Parameters

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 125–130°C | Maximizes reaction rate |

| Solvent | Methanol | Enhances crystallization |

| Base | N,N-Diisopropylethylamine | Neutralizes HCl byproduct |

Reductive Amination Strategies

Alternative routes employ reductive amination to construct the 3-hydroxy-3-phenylpropyl moiety. For instance, 3-phenylpropanal undergoes condensation with 2-methoxy-4,5-dimethylbenzenesulfonamide in the presence of sodium cyanoborohydride, yielding the target compound after silica gel chromatography. This method achieves 87.6% yield but requires stringent control of pH (8–9) to suppress imine hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like acetone or toluene improve solubility of aromatic intermediates, while elevated temperatures (70–75°C) accelerate nucleophilic substitution. For example, refluxing in toluene reduces reaction time from 24 h to 10 h. However, prolonged heating above 130°C risks decomposition, necessitating precise thermal monitoring.

Catalytic and Stoichiometric Considerations

Phase-transfer catalysts such as tris(dioxa-3,6-heptyl)amine (TDA-1) enhance interfacial reactivity in biphasic systems, boosting yields from 75% to 92%. Stoichiometric excess of sulfonyl chloride (1.2 equiv) ensures complete amine consumption, minimizing side products.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

Chiral HPLC (CHIRALPAK® AD column) resolves enantiomeric impurities, confirming ≥99.8% stereochemical purity. Reverse-phase HPLC with UV detection at 254 nm quantifies residual solvents and byproducts, adhering to ICH Q3C guidelines.

Typical HPLC Conditions

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (4.6 × 250 mm) | Acetonitrile/Water (70:30) | 1.0 mL/min | 8.2 min |

Spectroscopic Characterization

1H-NMR (400 MHz, DMSO-d6) confirms structural integrity:

Challenges in Industrial-Scale Synthesis

Stereochemical Control

Racemization at the 3-hydroxy center during workup remains a critical issue. Acidic conditions (pH < 3) stabilize the protonated amine but risk sulfonamide hydrolysis. Patent WO2012101648A1 resolves this via low-temperature (0–5°C) crystallization, preserving >99% enantiomeric excess.

Scalability Limitations

Batch-to-batch variability arises in toluene-water biphasic extraction due to emulsion formation. Centrifugal partition chromatography (CPC) mitigates this, though it increases operational costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing enzymes that play a crucial role in physiological processes such as respiration and acid-base balance. The compound N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been studied for its inhibitory effects on various isoforms of carbonic anhydrase, particularly hCA IX and hCA XII, which are overexpressed in certain tumors.

Case Study: Inhibitory Activity

A study reported that derivatives of benzenesulfonamide, including this compound, exhibited significant inhibitory activity against hCA isoforms. The most potent derivatives showed Ki values in the nanomolar range, indicating strong binding affinity to the target enzymes .

| Isoform | Ki (nM) | Compound |

|---|---|---|

| hCA I | 49.3 - 6459 | Various |

| hCA II | 5.1 - 4171 | Various |

| hCA IX | 9.4 - 945.1 | Various |

| hCA XII | 5.2 - 1159 | Various |

Antitumor Activity

The compound's ability to inhibit carbonic anhydrases has implications for cancer treatment, particularly in hypoxic tumors. Research has demonstrated that certain derivatives can inhibit cell growth in breast cancer cell lines (e.g., T-47D and MCF-7), with IC50 values indicating effective concentrations for therapeutic action.

Case Study: Antitumor Efficacy

In vitro studies showed that some derivatives of this compound had IC50 values as low as 5.7 μM against MCF-7 cells . This suggests potential for development as a therapeutic agent targeting tumor-associated carbonic anhydrases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. Modifications to the sulfonamide group and the addition of hydrophilic tails have been shown to enhance inhibitory activity against specific carbonic anhydrase isoforms.

Key Findings:

- Appending bulky hydrophobic groups increases binding affinity.

- The para-position sulfamoyl functionality is critical for activity.

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps including functionalization of the aromatic ring and incorporation of the sulfonamide moiety. Ongoing research focuses on creating analogs with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide moiety can also play a role in binding to proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Role of the Hydroxy-Phenylpropyl Chain

The 3-hydroxy-3-phenylpropyl chain distinguishes the target compound from analogs with simpler alkyl or aromatic substituents. For example:

- 4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide: This compound uses a cyclohexane-carboxamide scaffold with a fluorophenylsulfonamide group.

Structural and Functional Analysis Table

| Compound Name | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|

| N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | Benzenesulfonamide | 2-methoxy, 4,5-dimethyl, 3-hydroxy-3-phenylpropyl | Enhanced steric bulk, chiral center, potential H-bond donor |

| 2-methoxy-4'-methylthio-trans-stilbene | Stilbene | 2-methoxy, 4'-methylthio | CYP1A1 inhibition, hydrophobic binding |

| 4-methyl-N-(oxolan-2-ylmethyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide | Thiazole-carboxamide | Oxolanylmethyl, propylpyridinyl | Carboxamide solubility, thiazole ring π-interactions |

| 2,4'-dimethoxy-trans-stilbene | Stilbene | 2,4'-dimethoxy | Reduced CYP1A1 inhibition vs. methylthio analog |

Research Implications and Gaps

The target compound’s combination of a sulfonamide core, methoxy/dimethyl substituents, and hydroxy-phenylpropyl chain suggests a strategic balance between hydrophobicity and polarity. However, the lack of direct pharmacological data in the provided evidence limits conclusive comparisons. Further studies should explore:

- Enzymatic assays : Compare inhibition potency against CYP isoforms or other sulfonamide-targeted enzymes.

- Crystallographic analysis: Use programs like SHELXL (as noted in structural studies ) to resolve binding modes and validate substituent interactions.

- ADMET profiling: Assess how the hydroxy group impacts metabolic stability and excretion relative to non-hydroxylated analogs.

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (commonly referred to as the compound) is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H21N1O4S

- Molecular Weight : 335.41 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The sulfonamide moiety is known for its role in inhibiting bacterial growth by blocking folic acid synthesis, which is critical for bacterial cell proliferation.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of sulfonamides can inhibit the growth of pathogenic bacteria by interfering with their metabolic pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and negative bacteria | |

| Anti-inflammatory | Reduces cytokine production | |

| Antioxidant | Scavenges free radicals |

Case Study: Antimicrobial Efficacy

In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial colonies upon treatment with the compound, suggesting strong antimicrobial efficacy.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in decreased swelling and pain scores compared to control groups, highlighting its potential as a therapeutic agent for inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-hydroxy-3-phenylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation between a sulfonyl chloride intermediate and an amine-containing precursor. Catalysts like triethylamine or DMAP may enhance reaction efficiency . Purification via column chromatography or recrystallization is critical. Structural validation requires ¹H/¹³C NMR to confirm functional groups (e.g., sulfonamide -SO₂NH- at δ 3.1–3.5 ppm) and HPLC-MS to ensure >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., onset at ~200°C).

- Solubility : Use shake-flask method with solvents (DMSO, ethanol, PBS) and quantify via UV-Vis spectroscopy (λmax ~270 nm) .

- Crystallinity : X-ray diffraction (XRD) for crystal structure determination, supplemented by differential scanning calorimetry (DSC) to identify melting points .

Advanced Research Questions

Q. How does the compound’s sulfonamide group influence its reactivity in biological systems?

- Methodological Answer : The sulfonamide (-SO₂NH-) group acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites (e.g., carbonic anhydrase). To study this:

- Perform enzyme inhibition assays (IC₅₀ determination) using recombinant enzymes.

- Conduct molecular dynamics simulations to map binding poses (e.g., AutoDock Vina) .

- Compare with fluorinated analogs (e.g., 4-fluoro derivatives) to assess electronic effects on potency .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Orthogonal validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolic stability testing : Use liver microsomes to identify if discrepancies arise from differential metabolism .

- Data normalization : Apply Hill equation fitting to dose-response curves to account for assay variability .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP (predicted via ChemAxon).

- Prodrug design : Mask the hydroxy group with acetyl or phosphate esters to enhance bioavailability .

- Pharmacokinetic screening : Conduct LC-MS/MS plasma profiling in rodent models to measure t₁/₂ and AUC .

Key Research Recommendations

- Prioritize crystallographic studies to resolve 3D conformation and inform SAR.

- Explore synergistic effects with adjuvant therapies (e.g., combining with chemotherapeutics in cancer models) .

- Validate in silico predictions with in vitro assays to bridge computational and experimental gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.